Diisononyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.2 mg/L at 20 °C

Soluble in acetone, methanol, benzene, ethyl ether

Solubility in water, g/100ml at 20 °C:

Synonyms

Canonical SMILES

Understanding the environmental fate and effects of DINP

Researchers are investigating how DINP behaves in the environment, including its persistence, degradation pathways, and potential for bioaccumulation in the food chain []. This research helps assess the risk of DINP exposure to ecological systems.

Evaluating the potential health effects of DINP exposure

Some studies have investigated potential links between DINP exposure and various health problems, including endocrine disruption, developmental effects, and reproductive issues [, ]. However, the evidence is not always conclusive, and further research is needed to determine the full extent of any health risks associated with DINP exposure.

Diisononyl phthalate is a high molecular weight phthalate commonly used as a plasticizer. It is primarily a mixture of various isononyl esters of phthalic acid, characterized as a clear, colorless, and almost odorless liquid. Diisononyl phthalate is insoluble in water but soluble in most organic solvents, making it useful in various applications, particularly in enhancing the flexibility and durability of plastic products . Its chemical formula is , and it has a molecular weight of approximately 418.6 g/mol .

Research indicates that diisononyl phthalate exposure can influence biological systems significantly. In animal studies, it has been shown to increase liver and kidney weights, indicating potential organ stress or damage . Furthermore, exposure to diisononyl phthalate has been linked to endocrine disruption, particularly affecting estradiol levels in specific epithelial cells within the colon . This disruption may lead to altered immune responses and could have implications for gastrointestinal health.

Diisononyl phthalate is synthesized through the esterification of phthalic acid with iso-nonyl alcohol. The production process often results in a complex mixture of isomers due to variations in the branching of the alcohol chains . One common synthesis method involves the polygas process, which yields a mixture containing various branched isomers of dimethyl heptanol .

Diisononyl phthalate is widely used as a plasticizer in polyvinyl chloride and other plastic materials. Its applications include:

- Vinyl products: Enhancing flexibility and durability.

- Medical devices: Providing necessary pliability.

- Adhesives and inks: Improving performance characteristics.

- Toys and consumer goods: Ensuring safety and compliance with regulations .

Studies have shown that diisononyl phthalate interacts with biological systems in various ways. For instance, its metabolites are rapidly absorbed and excreted by organisms, primarily through urine. Ingestion of contaminated food has been identified as a significant route of exposure for humans . Furthermore, research indicates that diisononyl phthalate can alter gut microbiota composition, potentially leading to dysbiosis and associated health issues .

Diisononyl phthalate belongs to a broader class of compounds known as phthalates. Below are some similar compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Diethyl phthalate | Lower molecular weight; more volatile than diisononyl |

| Dibutyl phthalate | Commonly used in cosmetics; moderate toxicity |

| Diisodecyl phthalate | Higher molecular weight; less volatile than diisononyl |

| Dodecyl benzenesulfonic acid | Used primarily as a surfactant; different functional group |

| Di-n-octyl phthalate | Higher viscosity; used in coatings |

Diisononyl phthalate is unique due to its higher molecular weight compared to many other phthalates, which contributes to its lower volatility and makes it suitable for applications requiring long-lasting durability and flexibility .

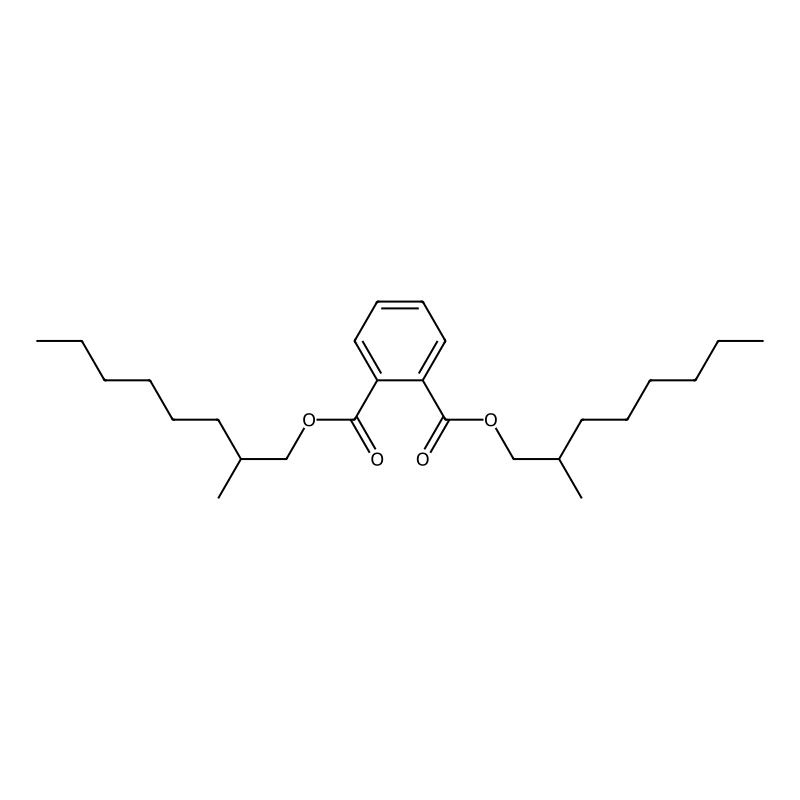

Diisononyl phthalate belongs to the class of phthalate esters, characterized by a distinctive molecular architecture consisting of a benzene ring with two adjacent ester groups [1] [2]. The molecular formula of diisononyl phthalate is C₂₆H₄₂O₄, with a molecular weight of 418.61 to 420.6 grams per mole [1] [3] [4]. The structural framework comprises a central benzene-1,2-dicarboxylic acid moiety (phthalic acid core) esterified with two isononyl alcohol residues [5] [6].

The fundamental structure features a benzene ring bearing two carboxylate ester functional groups in ortho positions, with each ester group connected to a branched nine-carbon alkyl chain [7] [8]. The International Union of Pure and Applied Chemistry name for the representative isomer is bis(7-methyloctyl) benzene-1,2-dicarboxylate [3] [9]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C [9].

The aromatic center of the phthalate provides structural rigidity, while the two adjacent ester groups serve as linking points to the branched nonyl chains [10]. These long, branched alkyl chains extend from the benzene core, creating a molecule with significant conformational flexibility [10]. The presence of multiple rotatable bonds (18 rotatable bonds) contributes to the compound's plasticizing properties by allowing molecular motion and chain flexibility [9].

Physical Properties

Appearance and Organoleptic Properties

Diisononyl phthalate presents as a clear, colorless to nearly colorless oily liquid under standard temperature and pressure conditions [5] [8] [13]. The compound exhibits a viscous consistency characteristic of high molecular weight phthalate esters [13] [6]. Some commercial grades may display a very light yellow coloration, though high-purity technical grades typically maintain a colorless appearance [14] [8].

The organoleptic properties of diisononyl phthalate include an odorless to very mild ester-like odor [15] [14] [10]. Most commercial preparations are described as practically odorless, contributing to their suitability for consumer applications where odor considerations are important [10] [15]. The mild odor threshold and low volatility characteristics ensure that diisononyl phthalate does not contribute significantly to indoor air quality concerns under normal use conditions [16].

The compound maintains its liquid state across a wide temperature range, remaining fluid at ambient conditions and only solidifying at very low temperatures [10]. The oily texture and clear appearance make diisononyl phthalate readily identifiable and facilitate its incorporation into various polymer matrices during manufacturing processes [13] [6].

Viscosity and Density

The viscosity of diisononyl phthalate at 20°C ranges from 50 to 180 millipascal-seconds, with typical commercial grades exhibiting values between 68 and 82 millipascal-seconds under standard conditions [17] [15]. The kinematic viscosity has been measured at 77.6 square millimeters per second at 20°C, decreasing to 27.7 square millimeters per second at 40°C, demonstrating the temperature-dependent nature of viscosity for this compound [18] [19].

Density measurements consistently place diisononyl phthalate in the range of 0.972 to 0.978 grams per milliliter at 20°C [5] [6] [14]. High-purity technical grades typically exhibit density values of 0.975 ± 0.003 grams per milliliter under standard conditions [17] [20]. The specific gravity relative to water at 20°C is approximately 0.98, indicating that diisononyl phthalate is slightly less dense than water [8] [18].

The relatively high viscosity compared to lower molecular weight phthalates contributes to the reduced migration characteristics of diisononyl phthalate in polymer applications [21]. The density values are consistent with the branched alkyl chain structure and molecular weight of the compound, falling within the expected range for C₉-rich phthalate ester mixtures [6] [15].

Thermal Properties

Diisononyl phthalate exhibits a melting point range of -43 to -48°C, ensuring that the compound remains liquid under all normal ambient conditions [2] [8] [14]. This low melting point is characteristic of branched phthalate esters and contributes to the plasticizing effectiveness of the compound in low-temperature applications [18] [22].

The boiling point of diisononyl phthalate exceeds 400°C under atmospheric pressure conditions, though more precise measurements under reduced pressure indicate a boiling point of 252-267°C at 5.3 millimeters of mercury [8] [14] [6]. The high boiling point reflects the substantial molecular weight and intermolecular forces present in the compound [16].

Flash point determinations using closed-cup methods yield values ranging from 200 to 236°C, classifying diisononyl phthalate as a combustible but not highly flammable material [7] [14] [19]. The decomposition temperature exceeds 280°C, indicating good thermal stability under normal processing conditions [19]. Vapor pressure at 20°C is extremely low at 6 × 10⁻⁸ kilopascals, contributing to the low volatility characteristics of the compound [6] [16].

Solubility Parameters

Diisononyl phthalate demonstrates extremely limited water solubility, with carefully measured values ranging from 0.0006 to 0.2 milligrams per liter at 20°C [16] [23]. The most reliable measurement, obtained using slow-stir methodology designed to minimize colloidal suspension formation, indicates a water solubility of 0.00061 milligrams per liter [16] [23]. This exceptionally low aqueous solubility is consistent with the highly lipophilic nature of the compound [6] [8].

The octanol-water partition coefficient (log K_ow) for diisononyl phthalate ranges from 8.8 to 9.7, indicating strong preference for lipophilic environments over aqueous phases [16]. This high partition coefficient value reflects the substantial hydrophobic character imparted by the branched alkyl chains and contributes to the compound's effectiveness as a plasticizer in hydrophobic polymer matrices [16].

In contrast to its limited water solubility, diisononyl phthalate exhibits ready solubility in most organic solvents [6] [8]. The compound is soluble in ethanol, acetone, diethyl ether, and benzene, while showing slight solubility in methanol [8] [18] [14]. This solubility profile facilitates processing and incorporation into various polymer systems while minimizing environmental mobility through aqueous pathways [6].

The Henry's law constant for diisononyl phthalate is 9.14 × 10⁻⁵ atmosphere-cubic meters per mole at 25°C, indicating low volatilization potential from aqueous solutions [16]. The combination of low water solubility, high lipophilicity, and limited volatility contributes to the persistence and bioaccumulation potential of diisononyl phthalate in environmental and biological systems [16].

Chemical Properties

Stability and Reactivity

Diisononyl phthalate demonstrates good chemical stability under recommended storage and handling conditions, with no tendency toward hazardous polymerization reactions [20] [19]. The compound remains stable when stored in closed containers at temperatures below 40°C with exclusion of humidity, exhibiting an almost unlimited shelf life under proper storage conditions [17] [20].

The primary reactivity pathway for diisononyl phthalate involves ester hydrolysis reactions, particularly under acidic or basic conditions [24]. The compound reacts exothermically with acids to generate isononyl alcohol and phthalic acid through ester cleavage mechanisms [24] [14]. Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to ignite the reaction products, necessitating careful handling procedures when these materials are present [24].

Heat generation also occurs through interaction with caustic solutions, leading to saponification reactions that produce phthalate salts and free alcohols [24]. Mixing with alkali metals and hydrides generates flammable hydrogen gas, representing a specific hazard that must be considered in industrial handling protocols [24]. The compound can generate electrostatic charges during transfer operations, requiring appropriate grounding procedures to prevent discharge incidents [24].

Thermal decomposition of diisononyl phthalate begins at temperatures exceeding 280°C, though the specific decomposition products depend on atmospheric conditions and the presence of catalytic materials [19]. Under normal processing temperatures typically encountered in polymer applications (generally below 200°C), the compound exhibits excellent thermal stability with minimal degradation [20] [19].

Compatibility with Polymers

Diisononyl phthalate exhibits excellent compatibility with polyvinyl chloride and related vinyl polymers, functioning as an effective plasticizer that allows long polymer chains to slide against one another [25] [21]. The mechanism of plasticization involves the insertion of diisononyl phthalate molecules between polymer chains, reducing intermolecular forces and increasing chain mobility [25] [26].

The branched structure of the isononyl chains provides optimal balance between compatibility and migration resistance when incorporated into polyvinyl chloride matrices [21] [26]. Molecular dynamics simulations indicate that diisononyl phthalate forms stable interactions with polyvinyl chloride chains while maintaining sufficient molecular mobility to confer flexibility to the polymer system [26].

Compatibility extends beyond polyvinyl chloride to include other thermoplastic polymers, though the degree of compatibility varies with polymer structure and polarity [21]. The compound is miscible with all monomeric plasticizers commonly used in polyvinyl chloride formulations, allowing for blended plasticizer systems that can be tailored for specific performance requirements [17] [21].

The low volatility and high molecular weight of diisononyl phthalate contribute to reduced migration from polymer matrices compared to lower molecular weight phthalates [21] [15]. This characteristic is particularly important for applications requiring long-term performance stability, as reduced plasticizer migration helps maintain mechanical properties over extended service periods [21].

Esterification Mechanisms

The synthesis of diisononyl phthalate proceeds through classical esterification mechanisms involving the reaction of phthalic anhydride with isononyl alcohols in the presence of acid catalysts [12] [10]. The production process typically employs titanium-based catalysts to facilitate the esterification reaction while minimizing side reactions and optimizing yield [10].

The mechanism involves initial nucleophilic attack by the hydroxyl group of isononyl alcohol on the carbonyl carbon of phthalic anhydride, forming a tetrahedral intermediate [27]. Subsequent elimination of water leads to the formation of phthalate monoesters as intermediates [27]. The second esterification step follows similar mechanistic pathways, with another molecule of isononyl alcohol attacking the remaining carboxylic acid group to form the final diester product [27].

Iron trichloride-catalyzed esterification mechanisms have also been investigated for phthalate ester synthesis, involving facile addition-displacement pathways for phthalate monoester formation followed by conventional esterification for the second ester linkage [27]. The reaction conditions and catalyst selection influence the final isomer distribution in commercial diisononyl phthalate products [27] [12].

Purity

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

OILY VISCOUS LIQUID.

Color/Form

XLogP3

Exact Mass

Boiling Point

at 0.7kPa: 244-252 °C

Flash Point

221 °C c.c.

Density

Relative density (water = 1): 0.98

LogP

8.8

Appearance

Melting Point

-43 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 459 of 502 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Mechanism of Action

The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Health Hazard

Impurities

Other CAS

28553-12-0

Associated Chemicals

Wikipedia

Methods of Manufacturing

DINP is manufactured by reaction of phthalic anhydride with iso-nonanol in the presence of an acid catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Custom compounding of purchased resin

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester: ACTIVE

Commercially, diisononyl phthalate, DiNP, is not a pure compound but rather a mixture of materials with an average side chain length of 9. ...

DINP is not a pure substance, but a complex mixture containing mainly C9-branched isomers, with mean formula C26H42O4 ... /In a good quality chromatogram/ up to 40 peaks are attributed to DINP ... (37 after partial distillation) ... 5 constituents may be considered as principal (from ca 6 to ca 20%).

THE PROCESS OF COATING PVC OVER METAL IS DESCRIBED. GAS FUMES & POWDERS ESCAPE INTO THE AIR CONSISTING OF TDOP, DIISONONYL PHTHALATE (DINP), & PVC. TO PURIFY EMISSIONS, A PACKED COLUMN WITH BACK CRASHING IS PROPOSED.

Best estimate in content (%) of the different chain structures of the DINP: Methyl ethyl hexanols 5-10, Dimethyl heptanols 40-45, Methyl octanols 35-40, n-Nonanol 0-10 /From table/

For more General Manufacturing Information (Complete) data for DIISONONYL PHTHALATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A method for the simultaneous determination of 23 phthalate esters in food samples by solid-phase extraction coupled with gas chromatography-mass spectrometry (SPE-GC-MS) was developed and evaluated. The samples were extracted with hexane or acetonitrile, and cleaned up with a glass ProElut PSA SPE column. The identification and quantification were performed by GC-MS in selected ion monitoring (SIM) mode. The extraction processes of different foods were investigated. The calibration curves of phthalate esters showed good linearity in the range of 0.05-5 mg/L (0.5-5 mg/L for diisononyl phthalate (DINP), diisodecyl-phthalate (DIDP)) with the correlation coefficients (r) between 0.984 8 and 0.999 6. The limits of detection of phthalate esters in food samples ranged from 0.005 to 0.05 mg/kg (S/N = 3) and the limits of quantification ranged from 0.02 to 0.2 mg/kg (S/N = 10). The average recoveries of 23 analytes spiked in 10 kinds of food matrices ranged from 77% to 112% with the relative standard deviations (RSDs, n = 6) of 4.1%-12.5%. The method is suitable for the determination of 23 phthalate esters simultaneously in foodstuffs with easy operation, high accuracy and precision.

Clinical Laboratory Methods

Storage Conditions

Interactions

Diisononyl phthalate (DINP) has been widely used in polyvinyl chloride (PVC) products and is ubiquitous as a substitute; however, its toxicity due to exposure remains to be determined. This study investigated the oxidative damage induced by DINP and the induced production of the pro-inflammation cytokines interleukin-1 (IL-1) and tumour necrosis factor-alpha (TNF-a). Oral exposure to DINP induced oxidative damage and inflammatory responses in liver and kidney tissues through the accumulation of ROS, which may be an underlying mechanism for its toxicity. These changes may contribute to hepatic and renal histopathological alterations. Our data suggest that oxidative stress is involved in DINP-induced toxicity and that the co-administration of melatonin exerts a protective effect against DINP-induced toxicity.

Plasticizers are additives used to increase the flexibility or plasticity of the material to which they are added, normally rigid plastic and as additives in paint and adhesives. They are suspected to interfere with the endocrine system, including the estrogen and the thyroid hormone (TH) systems. We investigated in vitro the thyroid hormone-like and estrogenic activities of a range of widely used plasticizers and phenols including benzyl butyl phthalate (BBP), dibutyl phthalate (DBP), dioctyl phthalate (DOP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA), 4-tert-octylphenol (tOP), 4-chloro-3-methylphenol (CMP), 2,4-dichlorophenol (2,4-DCP), 2-phenylphenol (2-PP) and resorcinol. The TH disrupting potential was determined by the effect on the TH-dependent rat pituitary GH3 cell proliferation (T-screen). The estrogenic activities of the compounds were assessed in MVLN cells, stably transfected with an estrogen receptor (ER) luciferase reporter vector. Furthermore, the combined effect of a multi-components mixture of six plasticizers was evaluated for its estrogenic and TH-like activities. All the tested compounds, but 2-PP, significantly affected the GH3 cell proliferation. tOP, BBP and DBP activated ER transactivity, whereas DEHP antagonized the 17beta-estradiol induced ER function. The mixture significantly induced ER transactivity in an additive manner, whereas in the T-screen, the observed mixture effect was lower than predicted, suggesting a potential antagonizing effect of the mixture. In conclusion, the tested plasticizers and phenols elicited endocrine-disrupting potential that can be mediated via interference with the estrogen and TH systems. Moreover, the observed mixture effect stresses the importance of considering the combined effect of the compounds for risk assessment of human health. /Mixture/

Stability Shelf Life

Dates

2: Kang J, Duan J, Song J, Luo C, Liu H, Li B, Yang X, Yu W, Chen M. Exposure to a combination of formaldehyde and DINP aggravated asthma-like pathology through oxidative stress and NF-κB activation. Toxicology. 2018 May 14;404-405:49-58. doi: 10.1016/j.tox.2018.05.006. [Epub ahead of print] PubMed PMID: 29758289.

3: Setti Ahmed K, Kharoubi O, Aoues AEK, Bouchekara M, Khaladi B, Taleb M. Effect of Gestational and Lactational Exposure to DEHP, DINP, and DEP on Intestinal Morphology, Disaccharidases, and Alkaline Phosphatase in Rats during Postnatal Development. Am J Perinatol. 2018 May 1. doi: 10.1055/s-0038-1642027. [Epub ahead of print] PubMed PMID: 29715699.

4: Miura T, Suemizu H, Goto M, Sakai N, Iwata H, Shimizu M, Yamazaki H. Human urinary concentrations of monoisononyl phthalate estimated using physiologically based pharmacokinetic modeling and experimental pharmacokinetics in humanized-liver mice orally administered with diisononyl phthalate. Xenobiotica. 2018 May 18:1-8. doi: 10.1080/00498254.2018.1471753. [Epub ahead of print] PubMed PMID: 29708805.

5: Jeon SH, Kim YP, Kho Y, Shin JH, Ji WH, Ahn YG. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. J Anal Methods Chem. 2018 Feb 5;2018:9470254. doi: 10.1155/2018/9470254. eCollection 2018. PubMed PMID: 29629214; PubMed Central PMCID: PMC5832103.

6: Zhang SH, Shen YX, Li L, Fan TT, Wang Y, Wei N. Phthalate exposure and high blood pressure in adults: a cross-sectional study in China. Environ Sci Pollut Res Int. 2018 Mar 27. doi: 10.1007/s11356-018-1845-1. [Epub ahead of print] PubMed PMID: 29589239.

7: Socas-Rodríguez B, González-Sálamo J, Herrera-Herrera AV, Santana-Mayor Á, Hernández-Borges J. Determination of phthalic acid esters in different baby food samples by gas chromatography tandem mass spectrometry. Anal Bioanal Chem. 2018 Mar 9. doi: 10.1007/s00216-018-0977-y. [Epub ahead of print] PubMed PMID: 29523939.

8: Carlos KS, de Jager LS, Begley TH. Investigation of the primary plasticisers present in polyvinyl chloride (PVC) products currently authorised as food contact materials. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 15:1-9. doi: 10.1080/19440049.2018.1447695. [Epub ahead of print] PubMed PMID: 29510083.

9: Rubio L, Sarabia LA, Ortiz MC. Effect of the cleaning procedure of Tenax on its reuse in the determination of plasticizers after migration by gas chromatography/mass spectrometry. Talanta. 2018 May 15;182:505-522. doi: 10.1016/j.talanta.2018.02.011. Epub 2018 Feb 8. PubMed PMID: 29501186.

10: Beltifa A, Feriani A, Macherki M, Ghorbel A, Ghazouani L, Di Bella G, Sire O, Van Loco J, Reyns T, Mansour HB. Persistent plasticizers and bisphenol in the cheese of Tunisian markets induced biochemical and histopathological alterations in male BALB/c mice. Environ Sci Pollut Res Int. 2018 Mar;25(7):6545-6557. doi: 10.1007/s11356-017-0857-6. Epub 2017 Dec 19. PubMed PMID: 29255980.

11: Olesen TS, Bleses D, Andersen HR, Grandjean P, Frederiksen H, Trecca F, Bilenberg N, Kyhl HB, Dalsager L, Jensen IK, Andersson AM, Jensen TK. Prenatal phthalate exposure and language development in toddlers from the Odense Child Cohort. Neurotoxicol Teratol. 2018 Jan - Feb;65:34-41. doi: 10.1016/j.ntt.2017.11.004. Epub 2017 Dec 1. PubMed PMID: 29198963.

12: González-Sálamo J, Socas-Rodríguez B, Hernández-Borges J, Rodríguez-Delgado MÁ. Determination of phthalic acid esters in water samples using core-shell poly(dopamine) magnetic nanoparticles and gas chromatography tandem mass spectrometry. J Chromatogr A. 2017 Dec 29;1530:35-44. doi: 10.1016/j.chroma.2017.11.013. Epub 2017 Nov 8. PubMed PMID: 29146426.

13: Negev M, Berman T, Reicher S, Sadeh M, Ardi R, Shammai Y. Concentrations of trace metals, phthalates, bisphenol A and flame-retardants in toys and other children's products in Israel. Chemosphere. 2018 Feb;192:217-224. doi: 10.1016/j.chemosphere.2017.10.132. Epub 2017 Nov 14. PubMed PMID: 29102866.

14: Consumer Product Safety Commission. Prohibition of Children’s Toys and Child Care Articles Containing Specified Phthalates. Final rule. Fed Regist. 2017 Oct 27;82(207):49938-82. PubMed PMID: 29091367.

15: Forner-Piquer I, Maradonna F, Gioacchini G, Santangeli S, Allarà M, Piscitelli F, Habibi HR, Di Marzo V, Carnevali O. Dose-Specific Effects of Di-Isononyl Phthalate on the Endocannabinoid System and on Liver of Female Zebrafish. Endocrinology. 2017 Oct 1;158(10):3462-3476. doi: 10.1210/en.2017-00458. PubMed PMID: 28938452.

16: Santangeli S, Maradonna F, Zanardini M, Notarstefano V, Gioacchini G, Forner-Piquer I, Habibi H, Carnevali O. Effects of diisononyl phthalate on Danio rerio reproduction. Environ Pollut. 2017 Dec;231(Pt 1):1051-1062. doi: 10.1016/j.envpol.2017.08.060. Epub 2017 Sep 25. PubMed PMID: 28915543.

17: Hwang YH, Son YJ, Paik MJ, Yee ST. Effects of diisononyl phthalate on osteopenia in intact mice. Toxicol Appl Pharmacol. 2017 Nov 1;334:120-128. doi: 10.1016/j.taap.2017.08.016. Epub 2017 Sep 8. PubMed PMID: 28893586.

18: Ginsberg GL, Belleggia G. Use of Monte Carlo analysis in a risk-based prioritization of toxic constituents in house dust. Environ Int. 2017 Dec;109:101-113. doi: 10.1016/j.envint.2017.06.009. Epub 2017 Sep 8. Review. PubMed PMID: 28890219.

19: Beltifa A, Feriani A, Machreki M, Ghorbel A, Ghazouani L, Di Bella G, Van Loco J, Reyns T, Mansour HB. Plasticizers and bisphenol A, in packaged foods sold in the Tunisian markets: study of their acute in vivo toxicity and their environmental fate. Environ Sci Pollut Res Int. 2017 Oct;24(28):22382-22392. doi: 10.1007/s11356-017-9861-0. Epub 2017 Aug 12. PubMed PMID: 28801775.

20: Montevecchi G, Masino F, Di Pascale N, Vasile Simone G, Antonelli A. Study of the repartition of phthalate esters during distillation of wine for spirit production. Food Chem. 2017 Dec 15;237:46-52. doi: 10.1016/j.foodchem.2017.05.074. Epub 2017 May 17. PubMed PMID: 28764020.